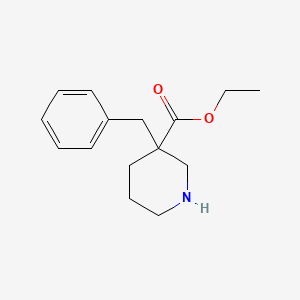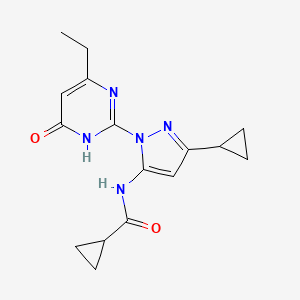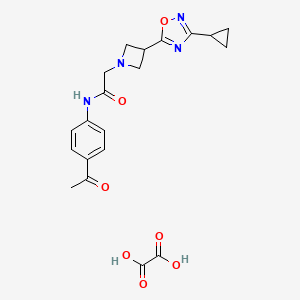
N-(4-acetylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any interesting features of its molecular geometry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Potential
A significant application of compounds related to the specified chemical structure is in the realm of antibacterial activity and enzyme inhibition. For instance, a study presented the synthesis and in vitro biological assessment of 1,3,4-oxadiazole derivatives, showing modest antibacterial potential and enzyme inhibition capabilities. These compounds, incorporating functionalities like azinane, sulfonamide, and acetamide, were evaluated for their interactions with serum albumin, suggesting their potential in drug research due to their bioactivity (Virk et al., 2023). Another study synthesized 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, highlighting the significance of structural and physicochemical parameters in enhancing their bioactivity (Desai et al., 2008).
Molecular Docking and BSA Binding Studies
Research also delves into the molecular docking and BSA binding studies of these compounds to understand their interaction mechanisms. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides was explored, demonstrating the synthetic versatility of these compounds for pharmaceutical applications (Scanlan et al., 2004).
Synthesis and Characterization
The synthesis and characterization of derivatives with a focus on improving their pharmacological profile are another critical area. Research on synthesizing and characterizing different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate showed their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Further, the exploration of anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats indicated their diverse medicinal applications. These compounds were evaluated for in-vitro and in-vivo anti-inflammatory activity, showing potential as anti-inflammatory pharmaceutical products (Basra et al., 2019).
Safety And Hazards
This would involve examining any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve discussing potential areas for future research, including unanswered questions about the compound and potential applications.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3.C2H2O4/c1-11(23)12-4-6-15(7-5-12)19-16(24)10-22-8-14(9-22)18-20-17(21-25-18)13-2-3-13;3-1(4)2(5)6/h4-7,13-14H,2-3,8-10H2,1H3,(H,19,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDIAFQUCFFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
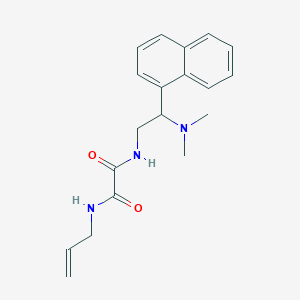
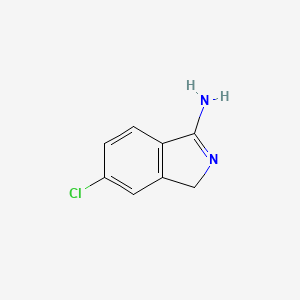
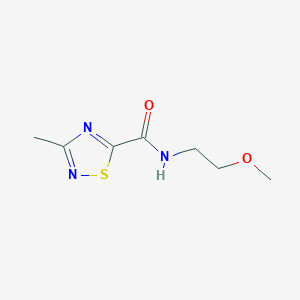
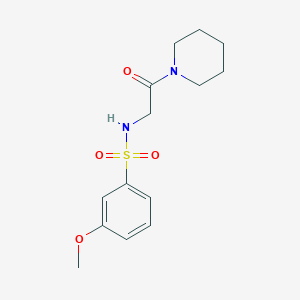
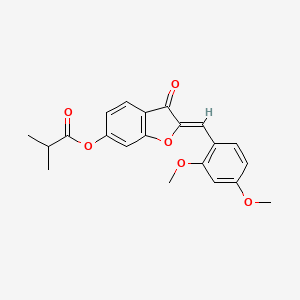
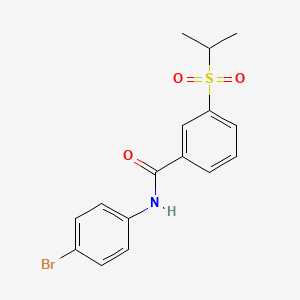
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
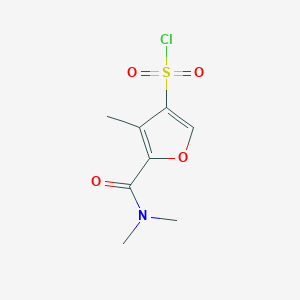
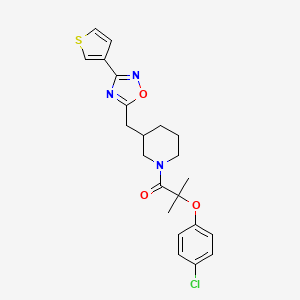
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
